![molecular formula C22H25N5O4 B2680190 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876675-96-6](/img/structure/B2680190.png)
6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The current literature provides much information about the synthesis, functionalization of imidazole .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of imidazole derivatives as anticancer agents. These compounds may inhibit tumor growth and metastasis .
Future Trends
Continued research aims to discover novel synthetic strategies, catalytic approaches, and sustainable methodologies for imidazole synthesis. As the field evolves, we anticipate further breakthroughs in both fundamental understanding and practical applications.
Mechanism of Action
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of applications . Therefore, the development of new imidazole derivatives and the exploration of their potential uses is a promising area of research .
properties
IUPAC Name |
6-(3-methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-14-15(2)27-18-19(23-21(27)25(14)11-8-12-31-4)24(3)22(30)26(20(18)29)13-17(28)16-9-6-5-7-10-16/h5-7,9-10H,8,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKFJTILCOPLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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